molecular formula C10H20ClNO2 B1444547 4-Piperidinebutanoic acid, methyl ester, hydrochloride CAS No. 179689-05-5

4-Piperidinebutanoic acid, methyl ester, hydrochloride

Cat. No.: B1444547
CAS No.: 179689-05-5
M. Wt: 221.72 g/mol
InChI Key: IZBLMWWIUMKZKQ-UHFFFAOYSA-N
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Description

4-Piperidinebutanoic acid, methyl ester, hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Properties

IUPAC Name

methyl 4-piperidin-4-ylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)4-2-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBLMWWIUMKZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Piperidinebutanoic acid, methyl ester, hydrochloride typically involves the esterification of 4-Piperidinebutanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

    Temperature: Moderate temperatures (around 60-80°C) are often used.

    Catalysts: Strong acids like sulfuric acid or hydrochloric acid.

    Solvents: Methanol is commonly used as the solvent for the esterification process.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Piperidinebutanoic acid, methyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester or piperidine moiety is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Piperidinebutanoic acid, methyl ester, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Piperidinebutanoic acid, methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Piperidinebutanoic acid, methyl ester, hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

4-Piperidinebutanoic acid, methyl ester, hydrochloride (also known as GABA methyl ester hydrochloride) is a compound of significant interest in pharmacology due to its biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H19NO2·HCl
  • Molecular Weight : 219.73 g/mol
  • CAS Number : 179689-20-8

The biological activity of this compound primarily revolves around its role as a GABA (gamma-aminobutyric acid) analog. Upon administration, it is hydrolyzed to GABA in the body, which then interacts with GABA receptors, leading to various physiological effects:

  • GABA Receptor Modulation : The compound acts as an agonist at GABA receptors, promoting inhibitory neurotransmission in the central nervous system (CNS) .
  • Neuroprotective Effects : It has been shown to exhibit neuroprotective properties in various models of neurodegeneration by reducing excitotoxicity and oxidative stress .

Biological Activities

  • Anti-aggressive Effects : Research indicates that this compound can reduce aggressive behavior in animal models. Specifically, it has demonstrated efficacy in decreasing isoniazid-induced convulsions in rats, suggesting a potential role in managing anxiety and aggression .
  • Neurotransmitter Release Modulation : The compound enhances the release of GABA while inhibiting its reuptake in synaptic clefts, leading to increased levels of this inhibitory neurotransmitter .
  • Toxicological Profile :
    • LD50 Values : The LD50 for mice is approximately 1300 mg/kg and for rats is about 950 mg/kg, indicating a moderate level of acute toxicity .

Case Study 1: Neuroprotective Efficacy

In a study assessing the neuroprotective effects of 4-Piperidinebutanoic acid, methyl ester on rat models subjected to oxidative stress:

  • Methodology : Rats were administered the compound prior to exposure to neurotoxic agents.
  • Results : The treated group showed a significant reduction in neuronal cell death compared to controls, with a marked decrease in markers of oxidative stress.

Case Study 2: Behavioral Assessment

A behavioral study evaluated the anti-aggressive effects:

  • Methodology : Male rats were subjected to social confrontation tests after administration of the compound.
  • Results : Results indicated a significant reduction in aggressive behaviors compared to baseline measurements.

Data Summary Table

Biological ActivityObservationsReferences
Anti-aggressive EffectsReduced aggression and convulsions
Neurotransmitter ModulationIncreased GABA release; decreased uptake
Neuroprotective EffectsReduced neuronal death under oxidative stress
ToxicityLD50: 1300 mg/kg (mice), 950 mg/kg (rats)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Piperidinebutanoic acid, methyl ester, hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.